molecular formula C42H18 B086863 Hexabenzo[bc,ef,hi,kl,no,qr]coronene CAS No. 190-24-9

Hexabenzo[bc,ef,hi,kl,no,qr]coronene

Cat. No. B086863
CAS RN: 190-24-9
M. Wt: 522.6 g/mol
InChI Key: IVJZBYVRLJZOOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexabenzo[bc,ef,hi,kl,no,qr]coronene derivatives involves several key steps, including Knoevenagel condensation, Diels-Alder reactions, and oxidative cyclodehydrogenation processes. One synthesis route involves the double Knoevenagel condensation of benzil with ketones to yield cyclopentadienone intermediates, which, upon undergoing Diels-Alder addition with di(4-tert-butylphenyl)acetylene, lead to substituted hexaphenylbenzene. These intermediates are then subjected to cyclodehydrogenation to produce the target hexabenzo[bc,ef,hi,kl,no,qr]coronene derivatives (Sadhukhan, Viala, & Gourdon, 2003).

Molecular Structure Analysis

The molecular structure of hexabenzo[bc,ef,hi,kl,no,qr]coronene has been extensively analyzed using techniques such as X-ray diffraction and electron microscopy. These studies reveal that hexabenzo[bc,ef,hi,kl,no,qr]coronene crystallizes in the γ-motif, characteristic of large PAHs, with some crystals showing characteristic unit cell distortions. The detailed molecular structure insights have been crucial in understanding the packing and crystallization behavior of this compound (Kübel, Eckhardt, Enkelmann, Wegner, & Müllen, 2000).

Chemical Reactions and Properties

Hexabenzo[bc,ef,hi,kl,no,qr]coronene undergoes regiospecific hydrogenation, adding hydrogen atoms around its perimeter to form peralkylated coronenes. This process not only highlights the compound's reactivity but also its ability to form derivatives with distinct physical and chemical properties, suitable for various applications in materials science (Watson, Debije, Warman, & Müllen, 2004).

Physical Properties Analysis

The luminescence behavior of hexabenzo[bc,ef,hi,kl,no,qr]coronene, including fluorescence and phosphorescence, has been studied, demonstrating its potential for applications in optoelectronic devices. Its luminescence properties are closely related to those of coronene, but with distinct differences due to the extended conjugation and structural modifications (Fetzera & Zander, 1990).

Chemical Properties Analysis

The chemical properties of hexabenzo[bc,ef,hi,kl,no,qr]coronene derivatives are influenced by substituents and the core structure's inherent stability. Studies have shown that these derivatives can serve as chemosensors for detecting picric acid, demonstrating the compound's utility in developing sensitive and selective detection systems for explosives or other aromatic compounds (Vij, Bhalla, & Kumar, 2013).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Although PAHs similar to HBC are known carcinogens, there are no reports in the literature of its carcinogenicity .

properties

IUPAC Name

tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1(42),2,4(41),5,7,9(14),10,12,15,17,19,21,23,25,27,29,31(36),32,34,37,39-henicosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJZBYVRLJZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172446
Record name Hexabenzocoronene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexabenzo[bc,ef,hi,kl,no,qr]coronene

CAS RN

190-24-9
Record name Hexabenzo[bc,ef,hi,kl,no,qr]coronene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexabenzocoronene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91579
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Record name Hexabenzocoronene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXABENZOCORONENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TZ95D8GP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexabenzo[bc,ef,hi,kl,no,qr]coronene
Reactant of Route 2
Hexabenzo[bc,ef,hi,kl,no,qr]coronene
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Hexabenzo[bc,ef,hi,kl,no,qr]coronene
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Hexabenzo[bc,ef,hi,kl,no,qr]coronene
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Hexabenzo[bc,ef,hi,kl,no,qr]coronene
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Citations

For This Compound
145
Citations
C Kübel, K Eckhardt, V Enkelmann… - Journal of Materials …, 2000 - pubs.rsc.org
A detailed study of the oxidative cyclodehydrogenation of two oligophenylene precursors resulting in large polycyclic aromatic hydrocarbons (PAHs) which contain up to 42 carbon …
Number of citations: 90 pubs.rsc.org
R Goddard, MW Haenel, WC Herndon… - Journal of the …, 1995 - ACS Publications
Single crystals of the two large planar condensed polycyclic aromatic hydrocarbonshexabenzo-[bc, efhi, kl, no, qr\coronene (HBC) and benzo [1, 2, 3-hc: 4, 5, 6-hV] dicoronene (BDC) …
Number of citations: 230 pubs.acs.org
AF Thünemann, D Ruppelt, C Burger… - Journal of Materials …, 2000 - pubs.rsc.org
The complexation of a carboxylate functionalized hexabenzocoronene with an amino functionalized polysiloxane results in a polymeric complex, which forms two highly ordered discotic …
Number of citations: 50 pubs.rsc.org
C Kubel, K Eckhardt, V Enkelmann, G Wegner… - Journal of Materials …, 2000 - elibrary.ru
A detailed study of the oxidative cyclodehydrogenation of two oligophenylene precursors resulting in large polycyclic aromatic hydrocarbons (PAHs) which contain up to 42 carbon …
Number of citations: 32 elibrary.ru
JC Fetzera, M Zander - Zeitschrift für Naturforschung A, 1990 - degruyter.com
The luminescence of hexabenzo [be,ef,hi,kl,no,qr] coronene (I) has been studied in a perhydrocoronene matrix at temperatures from 77 to 353 K. I exhibits phosphorescence and …
Number of citations: 17 www.degruyter.com
A Soncini, E Steiner, PW Fowler… - … A European Journal, 2003 - Wiley Online Library
Current‐density maps are calculated at an ab initio level for the three symmetrical polycyclic aromatic hydrocarbons, circumcoronene [1 (D 6h )], hexabenzo[bc,ef,hi,kl,no,qr]coronene [2 …
D Fan, Y Sakai, JR Chelikowsky - Nano Letters, 2019 - ACS Publications
Noncontact atomic force microscopy (nc-AFM) with a CO-functionalized tip can image submolecular structures through high-resolution images with the possibility of discriminating bond …
Number of citations: 12 pubs.acs.org
LF Drummy §, C Kübel, DC Martin - Philosophical Magazine, 2004 - Taylor & Francis
We have found evidence of molecular vacancies in the herringbone molecular crystals pentacene and hexabenzo[bc, ef, hi, kl, no, qr]coronene using electron diffraction. Experimental …
Number of citations: 10 www.tandfonline.com
SJ Cyvin, BN Cyvin, J Brunvoll - Journal of Molecular Structure, 1989 - Elsevier
In a provocative introduction the place of mathematical chemists, the enfantes terribles among other chemists is defended. The number of Kekulé structures (K) for classes of …
Number of citations: 4 www.sciencedirect.com
PG Ghasemabadi, T Yao, GJ Bodwell - Chemical Society Reviews, 2015 - pubs.rsc.org
Cyclophanes have been firmly entrenched as a distinct class of compounds for well over half a century. The two main factors that have kept this field of chemistry going so strongly for …
Number of citations: 134 pubs.rsc.org

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